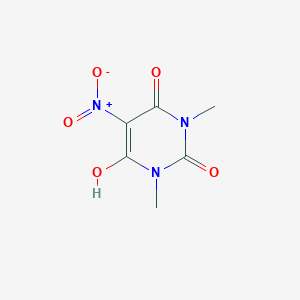
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides and nucleic acids. This specific compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to the pyrimidine ring, which impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Nitration of 1,3-dimethyluracil: The starting material, 1,3-dimethyluracil, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.
Hydroxylation: The nitro derivative is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methyl groups can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 6-oxo-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 6-hydroxy-1,3-dimethyl-5-aminopyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyluracil: Lacks the hydroxyl and nitro groups, resulting in different chemical and biological properties.
6-hydroxy-1,3-dimethyluracil: Lacks the nitro group, leading to different reactivity and applications.
5-nitro-1,3-dimethyluracil:
Uniqueness
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and biological activity
Propiedades
Número CAS |
3346-62-1 |
|---|---|
Fórmula molecular |
C6H7N3O5 |
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h10H,1-2H3 |
Clave InChI |
LNCMPHONLFYCDM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



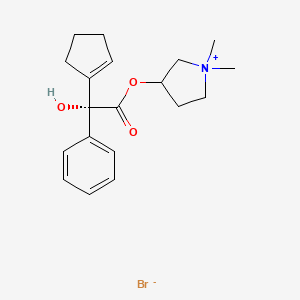
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
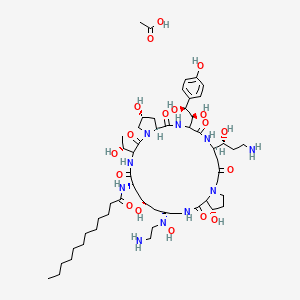
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)

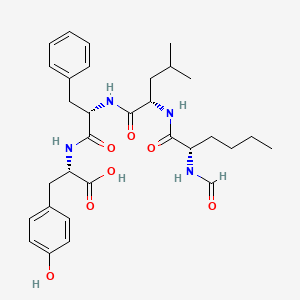
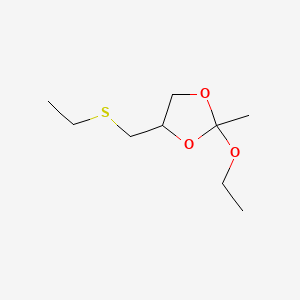
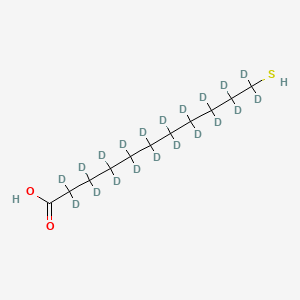
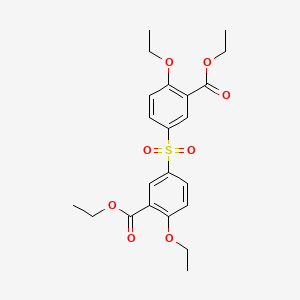
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)

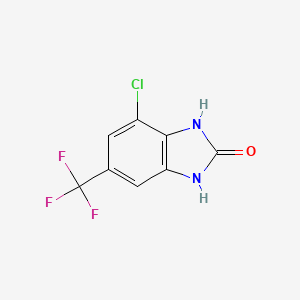
![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)
